![molecular formula C13H18N6O2S B2629789 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2380056-63-1](/img/structure/B2629789.png)
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the triazolopyridazine family of compounds and is known to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the modulation of GABA-A receptors. This compound binds to the α5 subtype of GABA-A receptors and enhances the activity of these receptors. This, in turn, leads to an increase in inhibitory neurotransmission in the brain, which is thought to be responsible for the compound's effects on memory consolidation and retrieval.
Effets Biochimiques Et Physiologiques
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a variety of biochemical and physiological effects. One of the most significant effects is its ability to enhance memory consolidation and retrieval. This compound has also been shown to have anxiolytic and anticonvulsant effects. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its high affinity for the α5 subtype of GABA-A receptors. This allows for the selective modulation of these receptors, which is important for studying their role in the brain. Additionally, this compound has a low potential for abuse and dependence, which makes it a safer alternative to other compounds that have been used in similar studies.
One of the limitations of using 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One direction is the development of new therapeutics based on this compound. The ability of this compound to enhance memory consolidation and retrieval makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Another direction is the study of the role of GABA-A receptors in other areas of the brain. While the α5 subtype of GABA-A receptors is primarily located in the hippocampus, other subtypes are found throughout the brain. Studying the effects of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine on these receptors could lead to a better understanding of their role in various neurological disorders.
Conclusion:
In conclusion, 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound with significant potential for therapeutic applications. Its ability to selectively modulate the α5 subtype of GABA-A receptors makes it a promising candidate for the treatment of cognitive disorders. Additionally, its low potential for abuse and dependence makes it a safer alternative to other compounds that have been used in similar studies. Further research is needed to fully understand the potential of this compound and its role in various neurological disorders.
Méthodes De Synthèse
The synthesis of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-cyclopropylsulfonyl-1,4-diazepane with 6-bromo-1,2,4-triazolo[4,3-b]pyridazine. The reaction is carried out in the presence of a base and a solvent, such as DMF, under reflux conditions. The product is then purified through recrystallization.
Applications De Recherche Scientifique
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a variety of scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used to study the role of GABA-A receptors in the brain. This compound has been shown to have a high affinity for the α5 subtype of GABA-A receptors, which are primarily located in the hippocampus. Additionally, this compound has been used to study the role of GABA-A receptors in memory consolidation and retrieval.
Propriétés
IUPAC Name |
6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,11-2-3-11)18-7-1-6-17(8-9-18)13-5-4-12-15-14-10-19(12)16-13/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOZIFSMJKEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

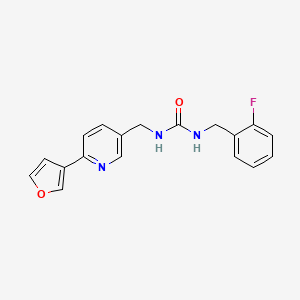
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)
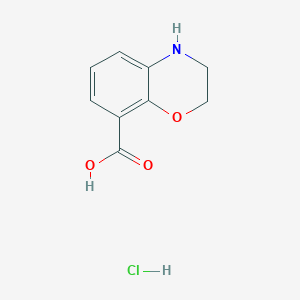
![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)
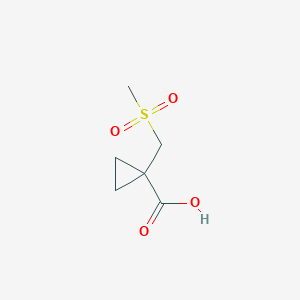
![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)
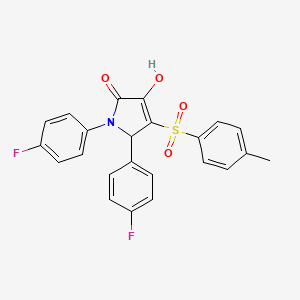
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)
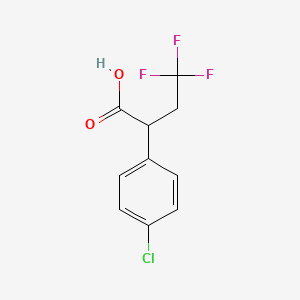
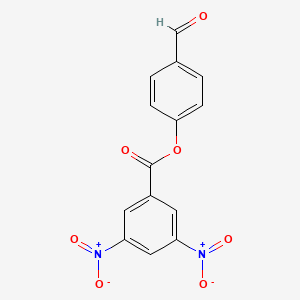
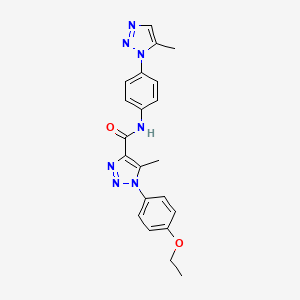
![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)